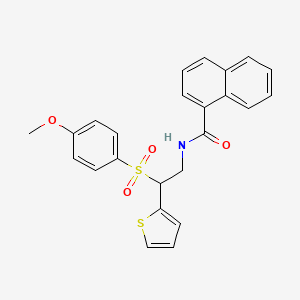

N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4S2/c1-29-18-11-13-19(14-12-18)31(27,28)23(22-10-5-15-30-22)16-25-24(26)21-9-4-7-17-6-2-3-8-20(17)21/h2-15,23H,16H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCLGIOTBKDZGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide typically involves the following steps:

Formation of the sulfonyl chloride: The starting material, 4-methoxybenzenesulfonyl chloride, is prepared by reacting 4-methoxybenzenesulfonic acid with thionyl chloride.

Nucleophilic substitution: The sulfonyl chloride is then reacted with 2-(thiophen-2-yl)ethylamine to form the sulfonamide intermediate.

Amidation: The final step involves the reaction of the sulfonamide intermediate with 1-naphthoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Reagents like boron tribromide (BBr3) or sodium hydride (NaH) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Medicinal Chemistry

N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide has potential applications in drug development, particularly as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

- Antitumor Activity : The naphthamide derivatives have been studied for their ability to inhibit cancer cell proliferation. Compounds with a similar structure have shown promise in preclinical studies targeting various cancer types.

- Antimicrobial Properties : The presence of the thiophene ring and sulfonyl group may enhance the compound's antimicrobial efficacy. Studies on related compounds have demonstrated activity against a range of bacterial and fungal pathogens.

Anthelmintic Activity

Recent investigations into related compounds suggest that naphthamide derivatives can exhibit anthelmintic properties. For instance, studies on structurally similar derivatives have shown effectiveness against nematodes such as Toxocara canis, indicating potential for treating parasitic infections in both humans and animals .

Case Study 1: Antitumor Activity

In a study published in a peer-reviewed journal, researchers synthesized various naphthamide derivatives, including those related to this compound. They evaluated these compounds against several cancer cell lines, reporting IC values that indicate significant cytotoxicity at nanomolar concentrations. The study highlighted the importance of the sulfonamide functionality in enhancing the anticancer activity of these compounds.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of thiophene-containing naphthamides. The findings revealed that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests their potential as lead compounds for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Naphthamide vs. Acetamide Cores : The target compound’s naphthamide group may enhance hydrophobic interactions in enzyme binding compared to the smaller acetamide core in compound 3a .

- Sulfonyl vs.

- Thiophene vs. Phenyl Rings : The thiophen-2-yl group introduces a sulfur atom and conjugated π-system, which may influence electronic properties and binding specificity compared to phenyl-containing analogs like 3a or Formoterol derivatives .

Key Findings :

- Metabolic Regulation : Compound 3a demonstrated antidiabetic activity, suggesting that the 4-methoxyphenethyl group and aromatic acetamide substituents contribute to glucose metabolism modulation. The target compound’s naphthamide and sulfonyl groups may enhance these effects via improved target engagement .

- Pharmacokinetics : The 4-methoxyphenyl group in Astemizole and Formoterol derivatives is associated with metabolic stability and prolonged half-lives. The target compound’s sulfonyl group may further reduce oxidative metabolism compared to methyl or ethyl linkages .

Biological Activity

N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide is a complex organic compound that belongs to the class of sulfonamides. Its distinctive structure, featuring a sulfonyl group, a thiophene moiety, and a naphthamide component, suggests potential biological activity. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Molecular Characteristics

The molecular formula for this compound is , with an approximate molecular weight of 445.5 g/mol. The compound's structure can be represented as follows:

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 445.5 g/mol |

| Functional Groups | Sulfonyl, thiophene, naphthamide |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including sulfonylation and amidation processes. Key reagents include thionyl chloride and various amines to facilitate the formation of the final product.

This compound is hypothesized to exert its biological effects through interactions with specific molecular targets such as enzymes and receptors. The presence of the sulfonyl group enhances its reactivity, potentially allowing it to modulate enzyme activities or disrupt cellular processes.

Inhibitory Effects

Research indicates that compounds with similar structures often exhibit inhibitory effects on various biological pathways. For instance, studies have shown that sulfonamides can inhibit carbonic anhydrase and other enzymes involved in critical metabolic processes. This suggests that this compound may also possess similar inhibitory capabilities.

Case Studies

- Anticancer Activity : A study explored the effects of related sulfonamide compounds on cancer cell lines, revealing that certain derivatives could induce apoptosis in malignant cells. The proposed mechanism involved the inhibition of specific signaling pathways critical for cell survival .

- Anti-inflammatory Properties : Another investigation assessed the anti-inflammatory effects of sulfonamide derivatives in animal models. Results indicated a significant reduction in inflammatory markers following treatment, suggesting potential therapeutic applications for inflammatory diseases.

- Antimicrobial Activity : Compounds structurally similar to this compound have been tested for antimicrobial properties against various pathogens. The findings demonstrated notable antibacterial activity, particularly against Gram-positive bacteria .

Comparative Biological Activity

Synthesis Pathway Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Sulfonylation | 4-Methoxybenzenesulfonyl chloride |

| 2 | Amidation | Thiophene derivative, amines |

| 3 | Purification | Chromatography |

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains three critical moieties:

- A 4-methoxyphenylsulfonyl group , which enhances electron-withdrawing properties and may influence crystal packing via sulfonyl-oxygen interactions .

- A thiophene ring , contributing π-electron density and potential for aromatic stacking or redox activity .

- A 1-naphthamide group , providing hydrophobic bulk and hydrogen-bonding sites via the amide bond. These features suggest reactivity in nucleophilic substitution (sulfonyl group), electrophilic aromatic substitution (thiophene), and hydrogen-bond-driven crystallization .

Q. What synthetic routes are reported for this compound, and what are their efficiency metrics?

While direct synthesis is not explicitly documented, analogous methods include:

- Stepwise coupling : Reacting 2-((4-methoxyphenyl)sulfonyl)ethylamine with activated 1-naphthoic acid derivatives (e.g., using EDCI/HOBt) .

- Thiophene integration : Thiophene-2-ethylamine intermediates may be synthesized via Friedel-Crafts alkylation, followed by sulfonylation with 4-methoxybenzenesulfonyl chloride . Reported yields for similar sulfonamide syntheses range from 45–65%, with purity >95% after recrystallization .

Q. How is compound purity assessed using chromatographic methods?

HPLC with a C18 column (e.g., 4.6 × 250 mm, 5 µm) and UV detection at 254 nm is recommended. Mobile phases:

- Gradient : 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B), 10–90% B over 25 min .

- Retention time : Expected ~12–15 min based on structurally related sulfonamides . Impurity profiling should reference pharmacopeial guidelines (e.g., USP), with relative response factors calibrated for accuracy .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxyphenylsulfonyl group influence stability?

The sulfonyl group’s electron-withdrawing nature stabilizes adjacent negative charges, reducing hydrolysis susceptibility. However, the 4-methoxy substituent introduces steric hindrance and ortho/para electronic effects:

- Crystallographic data from analogous compounds show twisted nitro groups (e.g., 16.7° dihedral angle in N-substituted acetamides), which may reduce intermolecular repulsion and enhance thermal stability .

- Accelerated stability studies (40°C/75% RH) for related sulfonamides indicate <2% degradation over 6 months when stored in amber glass .

Q. What strategies mitigate stereochemical challenges during synthesis?

- Chiral resolution : Use of (S)- or (R)-BINOL-based catalysts for asymmetric synthesis of the ethyl-thiophene intermediate .

- Crystallization-induced diastereomerism : Co-crystallization with chiral auxiliaries (e.g., tartaric acid derivatives) to isolate enantiopure forms .

- X-ray diffraction : Confirmation of absolute configuration via single-crystal analysis, as demonstrated for structurally related cyclohexenyl acetamides .

Q. What in silico methods predict the compound’s interaction with biological targets?

- Docking studies : Use AutoDock Vina to model binding to protein tyrosine phosphatase β (HPTPβ), a target for sulfonamide derivatives. The sulfonyl group may form hydrogen bonds with Arg1560 and Tyr1514 .

- MD simulations : GROMACS-based simulations (100 ns) can assess stability in lipid bilayers, critical for blood-brain barrier penetration predictions .

- QSAR models : Leverage datasets from CB2 receptor modulators (e.g., Boehringer Ingelheim’s sulfonamide library) to predict affinity and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.